3-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio]propanoic acid, AldrichCPR
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Overview
Description
3-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio]propanoic acid, AldrichCPR is a complex organic compound that features a pyrimidine ring substituted with an amino group, a phenyl group, and a sulfanylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio]propanoic acid, AldrichCPR typically involves multi-step organic reactions. One common method includes the condensation of 6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidine with a suitable sulfanylpropanoic acid derivative under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio]propanoic acid, AldrichCPR can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio]propanoic acid, AldrichCPR has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio]propanoic acid, AldrichCPR involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl derivatives: These compounds share the pyrimidine core structure and exhibit similar chemical properties.
Sulfanylpropanoic acid derivatives: Compounds with a sulfanylpropanoic acid moiety that may have comparable reactivity and applications.
Uniqueness
3-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio]propanoic acid, AldrichCPR is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrimidine ring and the sulfanylpropanoic acid moiety allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H13N3O3S |
---|---|
Molecular Weight |
291.33g/mol |
IUPAC Name |
3-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C13H13N3O3S/c14-10-8-11(17)15-13(20-7-6-12(18)19)16(10)9-4-2-1-3-5-9/h1-5,8H,6-7,14H2,(H,18,19) |
InChI Key |
PWYWRBVJHRSGSN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N=C2SCCC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N=C2SCCC(=O)O)N |
Origin of Product |
United States |
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